molecular formula C8H15O5P B1654906 3-Diethoxyphosphoryloxolan-2-one CAS No. 2907-85-9

3-Diethoxyphosphoryloxolan-2-one

Cat. No. B1654906
CAS RN: 2907-85-9
M. Wt: 222.18 g/mol
InChI Key: QJJICSUKZNICGR-UHFFFAOYSA-N
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Description

3-Diethoxyphosphoryloxolan-2-one, also known as DEPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DEPO is a cyclic phosphate ester that has been synthesized through various methods and has shown potential applications in the field of organic synthesis, catalysis, and drug development. In

Mechanism of Action

3-Diethoxyphosphoryloxolan-2-one is an inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and protein tyrosine phosphatase 1B. 3-Diethoxyphosphoryloxolan-2-one inhibits these enzymes through a mechanism that involves the formation of a covalent bond between the cyclic phosphate ester and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to its inhibition.
Biochemical and Physiological Effects:
3-Diethoxyphosphoryloxolan-2-one has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, which are enzymes that are involved in the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. 3-Diethoxyphosphoryloxolan-2-one has also been shown to inhibit protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling. This inhibition can improve insulin sensitivity and glucose uptake.

Advantages and Limitations for Lab Experiments

3-Diethoxyphosphoryloxolan-2-one has several advantages as a reagent and catalyst in lab experiments, including its high stability, low toxicity, and ease of synthesis. However, 3-Diethoxyphosphoryloxolan-2-one also has limitations, including its low solubility in water and its potential for hydrolysis under certain conditions.

Future Directions

3-Diethoxyphosphoryloxolan-2-one has shown potential for various future directions in scientific research, including the development of new organic compounds, the synthesis of polyesters, and the development of new drugs for the treatment of various diseases. Future research could focus on optimizing the synthesis method of 3-Diethoxyphosphoryloxolan-2-one, exploring its potential as a catalyst in other reactions, and investigating its potential for the treatment of other diseases.

Scientific Research Applications

3-Diethoxyphosphoryloxolan-2-one has shown potential applications in various scientific research fields, including organic synthesis, catalysis, and drug development. 3-Diethoxyphosphoryloxolan-2-one has been used as a reagent in the synthesis of various organic compounds, including cyclic phosphates, and as a catalyst in the synthesis of polyesters. 3-Diethoxyphosphoryloxolan-2-one has also been explored as a potential drug candidate due to its ability to inhibit enzymes that are involved in various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

3-diethoxyphosphoryloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15O5P/c1-3-12-14(10,13-4-2)7-5-6-11-8(7)9/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJICSUKZNICGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1CCOC1=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299964
Record name MLS002920220
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2907-85-9
Record name MLS002920220
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002920220
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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